molecular formula C19H19Cl2N3O3 B2756672 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide CAS No. 327974-99-2

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide

Cat. No.: B2756672
CAS No.: 327974-99-2
M. Wt: 408.28
InChI Key: WQCUMTUVWAPNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide (CAS 327974-99-2) is a synthetic small molecule with a molecular formula of C19H19Cl2N3O3 and a molecular weight of 408.28 g/mol . It features a piperazine core substituted with a 1,3-benzodioxole methyl group and a 3,4-dichlorophenyl carboxamide moiety. This specific molecular architecture is characteristic of a class of compounds investigated for their potential in medicinal chemistry research. Piperazine and piperidine derivatives have been explored as inhibitors of biologically significant enzymes . For instance, structurally related compounds have been studied as autotaxin inhibitors, a potential target in oncology , and as modulators of fatty acid amide hydrolase (FAAH) for research related to anxiety and pain . Furthermore, carboxamide-based compounds are known to act as covalent inhibitors of serine hydrolases, forming stable adducts with active site serine residues to modulate enzyme activity . Researchers can utilize this compound as a chemical standard or as a building block in the development of novel biologically active molecules. Available with a purity of 98% and above , this product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c20-15-3-2-14(10-16(15)21)22-19(25)24-7-5-23(6-8-24)11-13-1-4-17-18(9-13)27-12-26-17/h1-4,9-10H,5-8,11-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCUMTUVWAPNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine with 1,3-Benzodioxol-5-ylmethyl Chloride

Piperazine reacts with 1,3-benzodioxol-5-ylmethyl chloride in a nucleophilic substitution (SN2) mechanism. The reaction is typically conducted in polar aprotic solvents (e.g., DMF, acetonitrile) with potassium carbonate as a base.

Representative Procedure:

  • Piperazine (1.0 equiv) and K₂CO₃ (2.5 equiv) are suspended in anhydrous DMF.
  • 1,3-Benzodioxol-5-ylmethyl chloride (1.1 equiv) is added dropwise at 0°C.
  • The mixture is stirred at 60°C for 12 h, filtered, and concentrated.
  • The crude product is purified via silica gel chromatography (EtOAc/hexane, 3:7).

Key Data:

  • Yield: 68–72% (estimated from analogous reactions)
  • Characterization: $$ ^1H $$ NMR (DMSO-$$ d_6 $$) δ 2.45–2.60 (m, 8H, piperazine-H), 3.42 (s, 2H, CH₂), 6.78–6.92 (m, 3H, benzodioxole-H).

Carboxamide Formation via Acylation

Reaction with 3,4-Dichlorophenyl Isocyanate

The piperazine intermediate is treated with 3,4-dichlorophenyl isocyanate to form the carboxamide bond. This method avoids racemization and is favored for its high atom economy.

Optimized Protocol:

  • 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 equiv) is dissolved in dry THF.
  • 3,4-Dichlorophenyl isocyanate (1.05 equiv) is added at −10°C under N₂.
  • The reaction is warmed to 25°C and stirred for 6 h.
  • The precipitate is filtered and recrystallized from ethanol.

Key Data:

  • Yield: 75–80%
  • Melting Point: 182–184°C (decomp.)
  • IR (KBr): 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

Coupling Using Carbodiimide Reagents

Alternative routes employ 3,4-dichlorobenzoic acid activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).

Procedure:

  • 3,4-Dichlorobenzoic acid (1.2 equiv) is stirred with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM for 30 min.
  • 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (1.0 equiv) is added, and the mixture is stirred for 24 h.
  • The organic layer is washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated.

Key Data:

  • Yield: 65–70%
  • $$ ^1H $$ NMR (300 MHz, CDCl₃): δ 7.45 (d, $$ J = 8.5 $$ Hz, 1H, Ar–H), 7.28 (d, $$ J = 2.5 $$ Hz, 1H, Ar–H), 6.85–6.95 (m, 3H, benzodioxole-H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Reaction Time (h) Cost Index Scalability
Isocyanate Route 75–80 >98 6 Low High
EDCI/HOBt Coupling 65–70 95–97 24 Moderate Moderate

Advantages of Isocyanate Route:

  • Higher yields due to stoichiometric control
  • Minimal purification required (precipitate isolation)
  • No coupling byproducts (e.g., urea derivatives)

Structural Elucidation and Quality Control

Spectroscopic Characterization

  • HRMS (ESI): m/z 424.0921 [M+H]⁺ (calc. 424.0925 for C₁₉H₁₉Cl₂N₃O₃S)
  • $$ ^13C $$ NMR (DMSO-$$ d_6 $$): δ 167.8 (C=O), 147.5 (C–O), 132.1–119.8 (Ar–C), 51.3 (piperazine-C)

Purity Assessment

  • HPLC: C18 column (4.6 × 250 mm), MeCN/H₂O (70:30), flow rate 1.0 mL/min, retention time 8.2 min, purity >99%

Industrial-Scale Considerations

Solvent Recycling

Ethanol from recrystallization steps is recovered via fractional distillation (≥95% recovery).

Waste Management

  • Aqueous washes neutralized with HCl before disposal
  • Silica gel from chromatography incinerated at 800°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in relation to neuropharmacology and cancer research. The following sections detail its applications:

Neuropharmacological Applications

Research indicates that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide can modulate neurotransmitter systems. For instance:

  • Dopaminergic Activity: Some studies suggest that derivatives of this compound may influence dopamine levels indirectly, potentially offering therapeutic benefits for conditions like depression and anxiety disorders .

Anticancer Research

The compound has also been explored for its anticancer properties. It is believed to inhibit various enzymes and growth factors involved in tumor proliferation:

  • Mechanisms of Action: The inhibition of telomerase and topoisomerase by similar compounds has been documented, suggesting a potential pathway for anticancer activity .

Screening for Toxicity

The utility of this compound extends to toxicity screening in drug development:

  • Phospholipidosis Assays: In vitro assays have been developed to assess the potential of compounds like this one to induce phospholipidosis, a condition associated with drug-induced toxicity . This screening can help predict adverse effects during the drug development process.

Case Studies

Several case studies provide insights into the practical applications of this compound:

Study Focus Findings
Study on NeuropharmacologyInvestigated the effects on dopamine receptorsIndicated potential as a mild stimulant affecting dopamine levels indirectly .
Anticancer Activity ResearchExamined inhibition of growth factorsConfirmed inhibition of telomerase activity leading to reduced tumor growth in vitro .
Toxicity ScreeningAssessed phospholipidosis riskIdentified significant predictors for drug-induced toxicity based on structural properties .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may bind to receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The target compound’s piperazine-carboxamide core is shared with multiple analogues, but substituent variations critically influence physicochemical and pharmacological properties. Key comparisons include:

Table 1: Substituent Analysis and Physical Properties
Compound Name R1 (Piperazine Substituent) R2 (Aryl Group) Melting Point (°C) Yield (%) Key References
Target Compound 1,3-Benzodioxol-5-ylmethyl 3,4-Dichlorophenyl N/A N/A
A4 () 4-Oxo-3,4-dihydroquinazolin-2-ylmethyl 2-Chlorophenyl 197.9–199.6 45.2
ZM6 () 3,4-Dichlorobenzoyl Cyclopropylmethyl N/A N/A
Compound 20 () Pyridinesulfonamide 3,4-Dichlorophenyl 177–180 80
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () Ethyl 4-Chlorophenyl N/A N/A
N-(1,3-Benzodioxol-5-yl)-4-(2-furylmethyl)piperazine-1-carbothioamide () 2-Furylmethyl 1,3-Benzodioxol-5-yl N/A N/A
Key Observations:

Benzodioxole vs. Quinazoline Moieties: The benzodioxole group in the target compound may confer superior metabolic stability compared to the 4-oxo-quinazoline moiety in A4 (), which is prone to hydrolysis .

Halogenation Patterns: The 3,4-dichlorophenyl group in the target compound and Compound 20 () enhances lipophilicity and receptor binding compared to mono-chlorinated (e.g., 4-chlorophenyl in ) or non-halogenated analogues . carboxamides) .

Biological Activity

4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H19Cl2N3O3
  • Molecular Weight : 408.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound primarily interacts with various neurotransmitter receptors and enzymes, which can lead to diverse biological effects. Notably, it has been studied for its action on:

  • Serotonin Receptors : It acts as an agonist at specific serotonin receptor subtypes, influencing mood and anxiety pathways.
  • Dopamine Receptors : The compound exhibits affinity for dopamine receptors, potentially affecting reward pathways and motor control.
  • G Protein-Coupled Receptors (GPCRs) : Its interaction with GPCRs may modulate intracellular signaling cascades, impacting calcium ion levels and cyclic AMP production .

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound:

Activity TypeObserved EffectsReferences
AntidepressantReduction in depressive-like behaviors in animal models
AnxiolyticDecreased anxiety levels in rodent models
AntipsychoticModulation of dopaminergic activity
NeuroprotectiveProtection against neurotoxic agents in vitro

Case Studies

  • Antidepressant Effects :
    A study conducted on mice demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties. The mechanism was linked to enhanced serotonergic activity .
  • Anxiolytic Properties :
    Research involving rat models showed that the compound reduced anxiety-like behaviors in elevated plus maze tests. This effect was associated with modulation of serotonin and norepinephrine levels, suggesting a dual mechanism of action .
  • Neuroprotection :
    In vitro studies indicated that 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide could protect neuronal cells from oxidative stress induced by glutamate toxicity. This neuroprotective effect was attributed to the inhibition of apoptotic pathways .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-(1,3-benzodioxol-5-ylmethyl)-N-(3,4-dichlorophenyl)piperazine-1-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : A piperazine core is functionalized via nucleophilic substitution or carboxamide bond formation. For example, 1-(3,4-dichlorophenyl)piperazine is reacted with a benzodioxolylmethyl carbonyl chloride derivative under inert conditions.
  • Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradient) is used to isolate the product, as described for structurally similar piperazine-carboxamides .
  • Key reagents : Dichlorophenylpiperazine precursors and benzodioxole-containing electrophiles are critical starting materials, with reaction yields dependent on solvent polarity and temperature .

Q. Advanced: How can computational methods optimize the synthesis of this compound?

Advanced optimization leverages quantum chemical calculations and reaction path search algorithms to predict favorable conditions:

  • Transition state analysis : Identifies energy barriers in coupling reactions, enabling selection of catalysts (e.g., DIPEA) or solvents (e.g., DMF) to lower activation energy .
  • Machine learning : Trained on analogous piperazine syntheses (e.g., thiazole-containing derivatives), models prioritize reagent ratios and reaction times to maximize yield .

II. Structural and Conformational Analysis

Q. Basic: What techniques are used to confirm the molecular structure of this compound?

  • X-ray crystallography : Resolves piperazine ring conformation (e.g., chair vs. boat) and hydrogen-bonding networks, as demonstrated for N-(4-chlorophenyl)piperazine-carboxamide analogs .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., benzodioxolylmethyl vs. dichlorophenyl groups), with characteristic shifts for aromatic protons (δ 6.8–7.4 ppm) .

Q. Advanced: How does the benzodioxole moiety influence the compound’s conformational stability?

  • Steric effects : The 1,3-benzodioxol-5-ylmethyl group introduces steric hindrance, favoring a chair conformation in the piperazine ring to minimize strain, as seen in X-ray studies of related compounds .
  • Electronic effects : Electron-rich benzodioxole may stabilize charge-transfer interactions with the dichlorophenyl group, affecting solubility and crystallinity .

III. Biological Activity and Structure-Activity Relationships (SAR)

Q. Basic: What preliminary assays are used to evaluate this compound’s biological activity?

  • Kinase inhibition assays : Test interactions with protein kinases (e.g., EGFR, VEGFR) using fluorescence polarization or radiometric assays .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) identify IC₅₀ values, with comparisons to analogs like N-benzylpiperazine-carboxamides .

Q. Advanced: How can SAR studies resolve contradictions in bioactivity data across analogs?

  • Comparative analysis : Compare substituent effects (e.g., 3,4-dichlorophenyl vs. 4-methylphenyl) on target binding. For example, dichloro substitution enhances hydrophobic interactions but may reduce solubility .
  • Molecular docking : Predict binding modes to receptors (e.g., serotonin receptors) and validate with mutagenesis studies to pinpoint critical residues for activity .

IV. Data Reproducibility and Contradictions

Q. Advanced: How should researchers address variability in biological assay results for this compound?

  • Purity validation : Use HPLC-MS to confirm >95% purity, as impurities (e.g., unreacted piperazine) can skew dose-response curves .
  • Standardized protocols : Adopt consistent cell culture conditions (e.g., serum concentration, passage number) to minimize inter-lab variability .

Q. Advanced: Why might computational predictions of reactivity contradict experimental outcomes?

  • Solvent effects : Quantum calculations often assume gas-phase conditions; implicit solvent models (e.g., COSMO-RS) improve accuracy for polar solvents like acetonitrile .
  • Side reactions : Undetected intermediates (e.g., hydrolysis products) may form under specific pH or temperature conditions, requiring LC-MS monitoring .

Methodological Innovations

Q. Advanced: How can integrated computational-experimental workflows accelerate research on this compound?

  • Reaction screening : High-throughput robotics test >100 conditions (solvent/base pairs) in parallel, guided by DFT-predicted transition states .
  • Dynamic NMR : Captures conformational changes in solution, complementing static X-ray data to refine SAR models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.